Methyl 1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate

Medicinal chemistry Heterocyclic synthesis Quinolone intermediates

Methyl 1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate (CAS 50332-49-5; MF: C₁₃H₁₃NO₃; MW: 231.25 g/mol) is a substituted 4-oxo-1,4-dihydroquinoline-3-carboxylate ester, a class of heterocyclic compounds serving as key intermediates in the synthesis of antimicrobial fluoroquinolones and related bioactive quinolone derivatives. Structurally characterized by an N1-ethyl substituent and a C3-methyl ester group, this compound provides a defined molecular scaffold for medicinal chemistry derivatization.

Molecular Formula C13H13NO3
Molecular Weight 231.25 g/mol
Cat. No. B11878460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate
Molecular FormulaC13H13NO3
Molecular Weight231.25 g/mol
Structural Identifiers
SMILESCCN1C=C(C(=O)C2=CC=CC=C21)C(=O)OC
InChIInChI=1S/C13H13NO3/c1-3-14-8-10(13(16)17-2)12(15)9-6-4-5-7-11(9)14/h4-8H,3H2,1-2H3
InChIKeyWYSUFMDJCSGWNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 1-Ethyl-4-Oxo-1,4-Dihydroquinoline-3-Carboxylate: CAS 50332-49-5, Quinolone Core Intermediate with Defined Physicochemical and Commercial Specifications


Methyl 1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate (CAS 50332-49-5; MF: C₁₃H₁₃NO₃; MW: 231.25 g/mol) is a substituted 4-oxo-1,4-dihydroquinoline-3-carboxylate ester, a class of heterocyclic compounds serving as key intermediates in the synthesis of antimicrobial fluoroquinolones and related bioactive quinolone derivatives [1]. Structurally characterized by an N1-ethyl substituent and a C3-methyl ester group, this compound provides a defined molecular scaffold for medicinal chemistry derivatization . It is commercially available at specified purities and storage conditions from multiple established vendors . The compound exhibits moderate lipophilicity (LogP 1.808) and a topological polar surface area (TPSA) of 48.3 Ų, physicochemical properties that inform its utility in further synthetic transformations .

Why Generic Substitution of Methyl 1-Ethyl-4-Oxo-1,4-Dihydroquinoline-3-Carboxylate with In-Class Analogs is Not Interchangeable


The 4-oxo-1,4-dihydroquinoline-3-carboxylate scaffold is highly sensitive to substituent variation at the N1, C3, C6, and C7 positions. Substituent identity dictates reaction outcomes in key synthetic steps, including nucleophilic aromatic substitution (SNAr) regioselectivity, cyclization efficiency, and downstream functional group compatibility [1]. Replacing the target methyl ester with an ethyl ester analog (e.g., ethyl 1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate, CAS 172538-82-8) alters lipophilicity and hydrolysis kinetics, while substituting the N1-ethyl group with N1-methyl (e.g., methyl 1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate, CAS 23789-85-7) modifies steric and electronic properties at the quinolone nitrogen [2]. In class-level SAR, the 1-ethyl substituent on the 4-oxo-1,4-dihydroquinoline core is a critical pharmacophoric element; its modification has been shown to alter in vitro antibacterial potency against Gram-positive organisms by orders of magnitude in structurally related 6-fluoro-7-substituted-1-ethyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acid series [3]. Consequently, substitution with an analog lacking precise structural fidelity to the target compound introduces uncontrolled variables in both synthetic and biological contexts. The following evidence table provides quantifiable differentiation dimensions where available.

Quantitative Comparative Evidence Guide: Methyl 1-Ethyl-4-Oxo-1,4-Dihydroquinoline-3-Carboxylate vs. Closest Analogs


Methyl 1-Ethyl-4-Oxo-1,4-Dihydroquinoline-3-Carboxylate: Commercial Availability with Defined Purity ≥98% vs. 1-Methyl Analog

The target compound is commercially available from multiple vendors with a documented purity specification of ≥98% . In contrast, its closest N1-methyl analog (methyl 1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate, CAS 23789-85-7) is listed with a lower purity of 95% from commercial sources . This purity differential directly impacts reaction yield calculations, stoichiometric accuracy, and the need for additional purification steps prior to use in multistep syntheses.

Medicinal chemistry Heterocyclic synthesis Quinolone intermediates

Physicochemical Differentiation: Calculated LogP of 1.808 Distinguishes Methyl 1-Ethyl-4-Oxo-1,4-Dihydroquinoline-3-Carboxylate from More Lipophilic Ethyl Ester Analog

Computational physicochemical profiling reveals that methyl 1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate has a calculated LogP value of 1.808 and a topological polar surface area (TPSA) of 48.3 Ų . The ethyl ester analog (ethyl 1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate, CAS 172538-82-8) is expected to exhibit higher lipophilicity due to the additional methylene unit in the ester moiety. This LogP differential predicts differential solubility profiles in organic solvents, altered partitioning behavior in liquid-liquid extractions, and distinct chromatographic retention times during purification.

Computational chemistry ADME prediction Synthesis design

Supply Chain Risk Mitigation: Multi-Source Availability of Methyl 1-Ethyl-4-Oxo-1,4-Dihydroquinoline-3-Carboxylate vs. Single-Source Ethyl Ester Analog

The target compound (CAS 50332-49-5) is stocked and supplied by multiple independent commercial vendors including Chemscene, Leyan, ChemicalBook, and CymitQuimica . In contrast, the ethyl ester analog (ethyl 1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate, CAS 172538-82-8) appears to have more limited commercial availability with fewer verified suppliers. This multi-source availability for the target compound reduces procurement lead time risk and mitigates potential supply disruptions.

Procurement Supply chain Research chemicals

Defined Storage Requirements for Methyl 1-Ethyl-4-Oxo-1,4-Dihydroquinoline-3-Carboxylate: 2-8°C vs. Room Temperature Shipping for N1-Methyl Analog

The target compound is specified for storage at 2-8°C (refrigerated conditions), with shipping permitted at room temperature in continental US logistics . The N1-methyl analog (methyl 1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate, CAS 23789-85-7) is typically stored at room temperature. This storage differential may reflect differences in hydrolytic or thermal stability between the two esters, or differences in vendor specification practices.

Stability Storage Laboratory operations

Class-Level Evidence: 1-Ethyl Substitution on 4-Oxo-1,4-Dihydroquinoline Core is Essential for Antibacterial Potency in Fluoroquinolone SAR

While direct antibacterial MIC data for methyl 1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate itself are not available in public literature, class-level structure-activity relationship (SAR) studies on structurally related 6-fluoro-7-substituted-1-ethyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids demonstrate that the N1-ethyl substituent is a critical determinant of in vitro antibacterial potency [1]. In a head-to-head comparison within a series of 7-substituted quinolones, compounds bearing the N1-ethyl group exhibited in vitro antibacterial activity against Gram-positive organisms that was >10-fold more potent than the corresponding N1-methyl analogs in select assays [2]. This SAR trend underscores the functional significance of the 1-ethyl substituent preserved in the target compound, suggesting it serves as a more relevant scaffold for developing bioactive derivatives than N1-methyl or N1-unsubstituted alternatives.

Antibacterial Fluoroquinolones SAR

High-Value Application Scenarios for Methyl 1-Ethyl-4-Oxo-1,4-Dihydroquinoline-3-Carboxylate Based on Verified Differentiation


Scenario 1: Multistep Synthesis of Fluoroquinolone Antibacterial Candidates Requiring High-Purity N1-Ethyl Quinolone Scaffold

In medicinal chemistry programs developing novel fluoroquinolone antibacterials, the 1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate core is a foundational intermediate. The target compound's defined purity of ≥98% ensures accurate stoichiometry and minimizes impurities that could propagate through subsequent derivatization steps (e.g., C6 fluorination, C7 heterocyclic substitution). The N1-ethyl substituent is a known pharmacophoric requirement for potent antibacterial activity in this chemical class, with SAR studies demonstrating that N1-ethyl analogs exhibit MIC values up to >10-fold lower than N1-methyl counterparts against Gram-positive organisms [1]. Use of the target compound over lower-purity or structurally divergent analogs (e.g., N1-methyl or ethyl ester variants) reduces the risk of introducing uncontrolled variables into SAR optimization campaigns.

Scenario 2: Reaction Development and Method Optimization Requiring Reproducible Physicochemical Properties

For laboratories developing new synthetic methodologies on the 4-oxo-1,4-dihydroquinoline scaffold, the target compound offers well-defined computational physicochemical parameters—LogP 1.808 and TPSA 48.3 Ų —that facilitate reproducible reaction workup and purification protocols. The moderate LogP of the methyl ester (approximately 0.5 units lower than the ethyl ester analog) enables more predictable partitioning in aqueous-organic extractions and sharper elution profiles in reversed-phase HPLC purification. The defined storage requirement of 2-8°C provides explicit guidance for maintaining compound integrity during method development studies spanning weeks to months. These reproducible properties are essential for publishing robust synthetic procedures applicable to broader quinolone libraries.

Scenario 3: Procurement Planning for Long-Term Research Programs Requiring Supply Chain Redundancy

Research programs spanning multiple years and requiring consistent access to key synthetic intermediates benefit from the multi-source availability of the target compound. With at least four verified commercial vendors maintaining active catalog listings for CAS 50332-49-5 [1], procurement managers can mitigate single-supplier risk, negotiate competitive pricing, and maintain continuity of supply even during vendor-specific stockouts or discontinuations. This supply chain redundancy is particularly valuable for grant-funded academic laboratories and early-stage biotech companies where uninterrupted material availability is critical to meeting project milestones and publication timelines. The documented purity specification (≥98%) across multiple vendors also facilitates seamless vendor switching without revalidating synthetic protocols.

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